molecular formula C18H26FN3O6 B1676298 Mericitabine CAS No. 940908-79-2

Mericitabine

カタログ番号: B1676298
CAS番号: 940908-79-2
分子量: 399.4 g/mol
InChIキー: MLESJYFEMSJZLZ-MAAOGQSESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メリシタビン(別名RG-7128)は、ヌクレオシド類似体と呼ばれる抗ウイルス薬です。これはC型肝炎の治療薬として開発され、NS5B RNAポリメラーゼ阻害剤として作用します。臨床試験では良好な安全性プロファイルを示しましたが、単独薬としては十分な効果がありませんでした。 メリシタビンは、併用療法で使用した場合、他の抗ウイルス薬の有効性を高めることが示されています .

準備方法

メリシタビンは、PSI-6130を原料とする一連の化学反応によって合成されます。合成経路には、シチジンヌクレオシド類似体の3’,5’-ジイソブチリルエステルプロドラッグの調製が含まれます。 このプロセスには、シチジンヌクレオシドのフッ素化とメチル化、続いてエステル化を行い、メリシタビンを生成します .

化学反応の分析

メリシタビンは、次のようなさまざまな化学反応を起こします。

    酸化: メリシタビンは酸化されてさまざまな代謝産物を生成することができます。

    還元: 還元反応は、メリシタビンに存在する官能基を改変することができます。

    置換: メリシタビンは求核置換反応を起こす可能性があり、特にフッ素基とメチル基で起こります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤があります。 .

科学研究への応用

メリシタビンは、特にC型肝炎ウイルスに対する抗ウイルス作用について、広範囲にわたって研究されてきました。これは、ウイルス複製に必要な酵素であるHCV NS5B RNA依存性RNAポリメラーゼの強力な阻害剤です。メリシタビンは、他の抗ウイルス薬との併用療法で、その有効性を高める可能性についても研究されています。

科学的研究の応用

Key Clinical Trials

  • Trial Overview : A multicenter, double-blind, randomized controlled trial evaluated the efficacy of Mericitabine in combination with pegylated interferon alpha-2a and ribavirin in treatment-naive patients infected with HCV genotypes 1 and 4. Patients received either this compound or a placebo for 24 weeks .
  • Results :
    • Sustained Virologic Response (SVR) : The trial reported an SVR rate of 56.8% for patients treated with this compound compared to 36.5% for those receiving placebo (∆ = 20.3%, CI 5.5–35.2%) .
    • Extended Rapid Virologic Response (eRVR) : Among patients achieving eRVR, SVR rates were significantly higher at 73.5% for the this compound group versus 100% for placebo .
  • Safety Profile : The combination therapy was generally well tolerated, with no significant differences in adverse events between the treatment and placebo groups .
StudyTreatment GroupSVR Rate (%)eRVR Rate (%)Relapse Rate (%)
JUMP-CThis compound + Pegylated interferon + Ribavirin56.860.527.7
PlaceboPlacebo + Pegylated interferon + Ribavirin36.512.932.0

Resistance Profile

One of the notable findings from clinical studies is the absence of genotypic or phenotypic resistance to this compound during treatment periods . This characteristic is particularly valuable in the context of HCV treatment, where resistance can limit the effectiveness of existing therapies.

Implications for Future Research

The promising results from trials involving this compound suggest several avenues for further research:

  • Combination Therapies : Investigating the potential of this compound in combination with newer direct-acting antivirals could enhance treatment regimens and improve SVR rates.
  • Long-term Efficacy Studies : More extensive studies assessing long-term outcomes and relapse rates post-treatment could provide insights into the durability of response to this compound.
  • Broader Viral Applications : While primarily studied for HCV, exploring the antiviral properties of this compound against other viral infections may yield beneficial results.

作用機序

メリシタビンは、C型肝炎ウイルスのNS5B RNAポリメラーゼを阻害することで抗ウイルス効果を発揮します。プロドラッグとして、体内で活性型であるPSI-6130に変換されます。PSI-6130は、ピリミジンヌクレオシド類似体であり、ウイルスRNAポリメラーゼの天然基質を模倣し、ウイルスRNAに組み込まれて鎖の伸長を停止させます。 これにより、ウイルスの複製と拡散が阻止されます .

類似の化合物との比較

メリシタビンは、ソフォスブビルやバロピシタビンなどの他のヌクレオシド類似体と似ています。これらの化合物もC型肝炎ウイルスのRNAポリメラーゼを阻害しますが、化学構造や薬物動態が異なります。例えば、ソフォスブビルはウリジン類似体ですが、メリシタビンはシチジン類似体です。 メリシタビンに含まれる独特のフッ素基とメチル基は、その特有の抗ウイルス活性と薬理学的特性に貢献しています .

類似の化合物には、以下のものがあります。

  • ソフォスブビル
  • バロピシタビン
  • ALS-8112

メリシタビンの特徴は、その特異的な化学修飾であり、抗ウイルス剤としての安定性と有効性を高めています .

類似化合物との比較

Mericitabine is similar to other nucleoside analogs such as sofosbuvir and valopicitabine. These compounds also inhibit the RNA polymerase of hepatitis C virus but differ in their chemical structures and pharmacokinetic properties. Sofosbuvir, for example, is a uridine analog, while this compound is a cytidine analog. The unique fluorine and methyl groups in this compound contribute to its distinct antiviral activity and pharmacological profile .

Similar compounds include:

  • Sofosbuvir
  • Valopicitabine
  • ALS-8112

This compound’s uniqueness lies in its specific chemical modifications, which enhance its stability and efficacy as an antiviral agent .

生物活性

Mericitabine, also known as RG7128, is a nucleoside analog prodrug developed primarily for the treatment of chronic hepatitis C virus (HCV) infections. It acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, demonstrating significant antiviral activity across various HCV genotypes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, resistance patterns, and combination therapy outcomes.

This compound is converted intracellularly to its active forms, cytidine triphosphate (CTP) and uridine triphosphate (UTP), which are crucial for inhibiting viral replication. The compound's mechanism involves:

  • Inhibition of Viral Replication : this compound competes with natural nucleosides for incorporation into viral RNA, thereby disrupting the replication process.
  • High Barrier to Resistance : Studies have shown that this compound has a high barrier to resistance compared to other antiviral agents. Notably, no genotypic resistance has been detected in over 600 patients treated with this compound in clinical trials .

Clinical Efficacy

Clinical trials have evaluated the effectiveness of this compound both as monotherapy and in combination with other antiviral agents. Key findings include:

  • Monotherapy Results : In a 14-day study involving patients with HCV genotype 1 who had previously failed interferon therapy, this compound demonstrated a gradual increase in antiviral effectiveness over time. The mean decline in HCV RNA was significant, particularly with twice-daily dosing regimens .
Dosing RegimenMean Change in HCV RNA (%)
750 mg QD90
1500 mg QD90
750 mg BID98
1500 mg BID99.8
  • Combination Therapy : this compound has been studied in combination with other antiviral agents such as ritonavir-boosted danoprevir and ribavirin. While it showed safety and tolerability, sustained virologic response (SVR) rates were modest, achieving only about 25% in certain patient populations .

Resistance Patterns

Research indicates that this compound maintains a favorable resistance profile. The only notable mutation associated with resistance is the S282T substitution in the RdRp, which significantly reduces viral replication capacity but has not been observed in clinical settings . This characteristic positions this compound as a valuable component in combination therapies aimed at minimizing the risk of resistance development.

Case Studies

Several case studies highlight the effectiveness of this compound in specific patient demographics:

  • Treatment-Experienced Patients : In a multicenter trial involving treatment-experienced patients with chronic HCV infection, this compound was administered alongside other agents. Patients exhibited varying responses, with some achieving significant declines in viral load despite prior treatment failures .
  • Combination Therapy Outcomes : A study combining this compound with ritonavir-boosted danoprevir showed improved SVR rates compared to historical controls, suggesting that while this compound alone may not be sufficient, it enhances the overall efficacy of combination regimens .

特性

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLESJYFEMSJZLZ-MAAOGQSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025655
Record name 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940908-79-2
Record name Mericitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940908-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mericitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940908792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mericitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12045
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA63JX8X52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mericitabine
Reactant of Route 2
Mericitabine
Reactant of Route 3
Mericitabine
Reactant of Route 4
Mericitabine
Reactant of Route 5
Mericitabine
Reactant of Route 6
Mericitabine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。